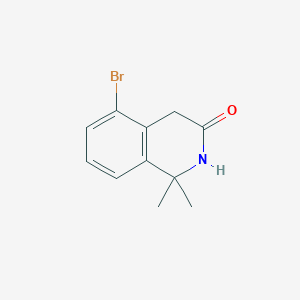

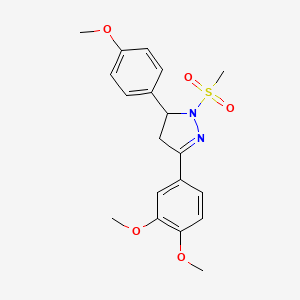

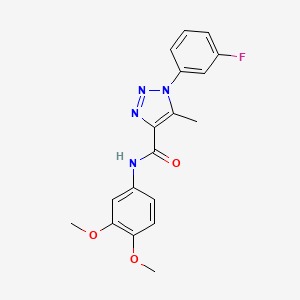

5-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one (5-Br-1,1-DMDI) is a synthetic compound that has been studied for its potential applications in organic synthesis, medicinal chemistry, and biochemistry. 5-Br-1,1-DMDI has been shown to have a range of biochemical and physiological effects, as well as a number of advantages and limitations for laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Systems

5-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one has been utilized in the synthesis of various heterocyclic systems. For instance, it was used in the formation of 2-imidazo[1,2-a]pyridin-2-yl-2-propanol, 11a-hydroxy-1,1-dimethyl-3-oxo-1,5,11,11a-tetrahydro[1,3]oxazolo[3,4-a]pyrido[1,2-d]-10-pyrazinium bromide, and derivatives of 4-hydroxyoxazolidin-2-one (Bogolyubov, Chernysheva, & Semenov, 2004).

Spiro Compounds Synthesis

The compound is instrumental in the synthesis of spiro compounds like 7,8-dimethoxy-5,9b-dihydro-2H,4H-spiro{azeto[2,1-a]isoquinoline-1,1′-cycloalkan}-2-ones, achieved by reacting methyl 1-bromocycloalkanecarboxylates with zinc and 6,7-dimethoxy-3,4-dihydroisoquinoline (Nikiforova et al., 2019).

Bromonium Ylides Synthesis

This chemical plays a crucial role in the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, a process that involves the formation of bromonium ylides. These ylides are formed by the intramolecular nucleophilic attack of the benzyl bromide on the α-imino rhodium carbene, in the presence of a rhodium catalyst (He et al., 2016).

Crystal Structure and Spectroscopy

The compound is also pivotal in studying crystal structures and spectral properties. For example, its derivative underwent a reaction with copper(II) bromide, leading to the synthesis of complexes whose crystal structures were determined by X-ray diffraction. The structural units in these complexes are pseudo-centrosymmetric dimers, combined by strong hydrogen bonds (Davydov et al., 2009).

Halogen Bonding Studies

Studies on halogen bonding have also employed this compound, specifically investigating the interaction between haloarenenitriles and azines. Depending on the steric and electronic effects of the heterocycles, different reaction pathways were observed, either leading to the formation of azinium salts or stable co-crystals bound by halogen bonding (Baykov et al., 2021).

Propiedades

IUPAC Name |

5-bromo-1,1-dimethyl-2,4-dihydroisoquinolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)8-4-3-5-9(12)7(8)6-10(14)13-11/h3-5H,6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLNHEQYVPCGEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CC(=O)N1)C(=CC=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-bromo-2-fluorobenzyl)-3-[3-(methylsulfanyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2431464.png)

![ethyl 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B2431468.png)

![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2431469.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2431470.png)

![3-chloro-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2431473.png)

![2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2431475.png)